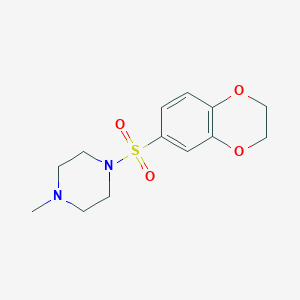

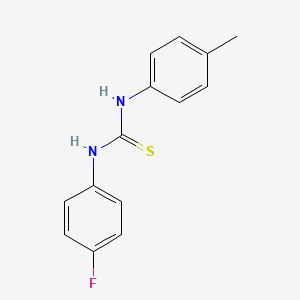

![molecular formula C24H22F3NO4 B5569204 7-(2,5-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5569204.png)

7-(2,5-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(2,5-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a useful research compound. Its molecular formula is C24H22F3NO4 and its molecular weight is 445.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 445.15009267 g/mol and the complexity rating of the compound is 757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Electronic Transport Materials

A series of new quinoxaline-containing compounds have been designed and synthesized, functioning as efficient electron transport materials. These compounds exhibit favorable electron affinity and good thermostability, contributing to their use in blue phosphorescent organic light emitting diodes (PhOLEDs) with high performance and efficiency. The study highlights the manipulation of the lowest unoccupied molecular orbital (LUMO) distributions, resulting in adjustable intermolecular charge-transfer integrals, which are critical for the development of efficient electronic and optoelectronic devices (Yin et al., 2016).

Anticancer Agents

The design and synthesis of novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives have demonstrated potent anticancer activity. These compounds, through an intramolecular cyclization reaction, have been evaluated in vitro for their cytotoxicity against various tumor cell lines. Notably, certain derivatives induced cell cycle arrest at the G2/M phase and apoptosis in cancer cells, marking them as promising leads for anticancer drug development based on the quinoline scaffold (Chen et al., 2013).

Spectroscopic Characterization and Theoretical Investigations

A comprehensive study on the structural parameters, spectroscopic characterization, and theoretical analyses of compounds based on quinoline derivatives has been conducted. The research included DFT and TD-DFT/PCM calculations, providing insights into the molecular structure, electronic interactions, and physicochemical properties. This work contributes to a deeper understanding of the electronic structure and potential applications of quinoline derivatives in various fields, including materials science and medicinal chemistry (Wazzan et al., 2016).

Cytotoxic Activity of Quinolinedione Derivatives

Research on 5,8-quinolinedione derivatives has unveiled their potential in exhibiting higher cytotoxicity compared to known compounds such as cisplatin. These derivatives have been synthesized, characterized, and tested in vitro for their antiproliferative activity against human cancer cell lines. The findings suggest that modifications in the quinolinedione scaffold can significantly enhance anticancer activity, offering new avenues for the development of effective anticancer therapies (Kadela et al., 2016).

Synthesis and AMPA Receptor Antagonistic Activity

A novel series of 7-imidazolyl-6-trifluoromethyl quinoxalinecarboxylic acids with substituted phenyl groups has been synthesized, showcasing significant AMPA receptor antagonistic activity. The introduction of the trifluoromethyl group has been found to enhance both the biological activity and physicochemical properties of these compounds. This research paves the way for the development of new neuroprotective agents with potential applications in treating neurological disorders (Takano et al., 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-(2,5-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F3NO4/c1-31-16-7-8-21(32-2)17(11-16)14-9-19-23(20(29)10-14)18(12-22(30)28-19)13-3-5-15(6-4-13)24(25,26)27/h3-8,11,14,18H,9-10,12H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZGJNRVMXTCRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC=C(C=C4)C(F)(F)F)C(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(sec-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5569123.png)

![4-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5569140.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5569146.png)

![4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5569163.png)

![2-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5569175.png)

![7-methyl-2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B5569183.png)

![methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5569195.png)

![3-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5569218.png)

![2-phenyl-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5569222.png)